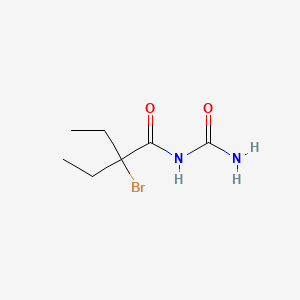

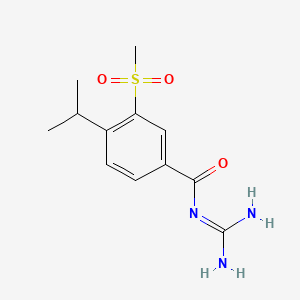

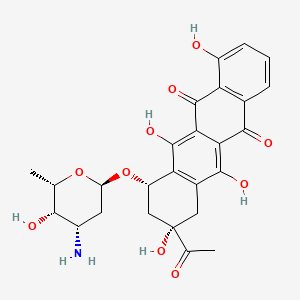

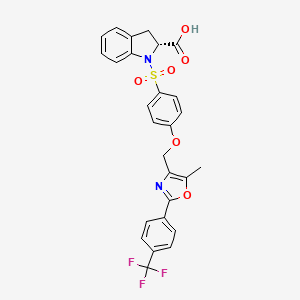

![molecular formula C20H13F2N3O2 B1668519 5,6-双[(4-氟苯基)氨基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 145915-60-2](/img/structure/B1668519.png)

5,6-双[(4-氟苯基)氨基]-1H-异吲哚-1,3(2H)-二酮

描述

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as 5,6-Bis[(4-FPA)], is a synthetic compound with a wide range of biological and medicinal applications. It is a versatile compound that can be used as a building block for other molecules, as a catalyst for reactions, and as a therapeutic agent for a variety of diseases.

科学研究应用

-

Scientific Field: Biochemistry

- Application Summary : This compound is known as a selective inhibitor of PKC β II (Protein Kinase C beta II), a protein involved in various cellular processes . It has been used in research to study the role of PKC β II in different biological processes.

- Methods of Application : The compound is typically dissolved in DMSO (Dimethyl sulfoxide) for use in biological assays . The specific concentration used can vary depending on the experiment.

- Results or Outcomes : The compound has been found to inhibit the activity of PKC β II with an IC50 value of 0.41 μM, indicating it has a high affinity for this protein .

-

Scientific Field: Prion Research

- Application Summary : This compound has been used in research studying its potential to inhibit prionogenic Sup35 fibrillization .

- Methods of Application : The compound is typically tested using in vitro assays . The specific concentration used can vary depending on the experiment.

- Results or Outcomes : The compound has been found to inhibit prionogenic Sup35 fibrillization with an IC50 value of 3.4 μM .

-

Scientific Field: Alzheimer’s Research

- Application Summary : The compound has been used in research studying its potential to inhibit de novo Aβ42 assembly in vitro .

- Methods of Application : The compound is typically tested using in vitro assays . The specific concentration used can vary depending on the experiment.

- Results or Outcomes : The compound has been found to inhibit de novo Aβ42 assembly in vitro .

-

Scientific Field: Material Science

- Application Summary : This compound could potentially be used in the synthesis of fluorinated polyimides . Fluorinated polyimides have unique properties such as high thermal stability, excellent mechanical properties, and good chemical resistance, making them useful in various applications like microelectronics, aerospace, and membranes for gas separation .

- Methods of Application : The specific methods of application would depend on the type of polyimide being synthesized and the desired end product .

- Results or Outcomes : The specific results or outcomes would depend on the specific research study .

-

Scientific Field: Medicinal Chemistry

- Application Summary : The compound has been used in research studying its potential antibacterial activity . It has been tested against various bacterial strains to determine its effectiveness.

- Methods of Application : The compound is typically tested using in vitro assays, such as the disc diffusion method . The compound is applied to a culture of bacteria, and the zone of inhibition (the area where bacterial growth is prevented) is measured.

- Results or Outcomes : The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

属性

IUPAC Name |

5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONQPWQYDRPRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

145915-60-2 | |

| Record name | CGP 53353 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。